molecular formula C5H7NO4 B12891857 (3R)-3-Hydroxy-5-oxo-D-proline CAS No. 24135-75-9

(3R)-3-Hydroxy-5-oxo-D-proline

Cat. No.: B12891857
CAS No.: 24135-75-9
M. Wt: 145.11 g/mol
InChI Key: NVEBQAMZQMZNHP-VVJJHMBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring. This compound is notable for its unique structure, which includes a hydroxyl group, a keto group, and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the esterification of carboxylic acids followed by conversion to hydrazides using hydrazine hydrate in propan-2-ol at reflux temperature . Another approach involves the condensation reactions of carboxamides and carbothioamides in an alkaline medium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be carried out using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products: The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with enzymes and proteins, potentially modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Pyroglutamic acid: Another derivative of pyrrolidine with a keto group at the 5-position.

    Hydroxyproline: A hydroxylated form of proline, commonly found in collagen.

Uniqueness: Trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of both hydroxyl and keto functional groups on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

24135-75-9

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

(2R,3R)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO4/c7-2-1-3(8)6-4(2)5(9)10/h2,4,7H,1H2,(H,6,8)(H,9,10)/t2-,4-/m1/s1

InChI Key

NVEBQAMZQMZNHP-VVJJHMBFSA-N

Isomeric SMILES

C1[C@H]([C@@H](NC1=O)C(=O)O)O

Canonical SMILES

C1C(C(NC1=O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.